(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane
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Overview
Description
(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. The compound is known for its ability to induce chirality in metal complexes, making it a valuable tool in the field of enantioselective catalysis. Its molecular formula is C29H30P2, and it has a molecular weight of 440.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane typically involves the reaction of (2R,4R)-2,4-pentanediol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The compound is typically produced in high purity to meet the stringent requirements of pharmaceutical and fine chemical industries .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The diphenylphosphino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically carried out in organic solvents such as dichloromethane or toluene, often under an inert atmosphere.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Coordination Complexes: Metal complexes with enhanced catalytic properties.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Phosphines: Products of substitution reactions.
Scientific Research Applications
(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of chiral molecules that can be used as pharmaceuticals or biological probes.
Medicine: Utilized in the development of drugs that require specific enantiomeric forms for efficacy.
Industry: Applied in the production of fine chemicals and agrochemicals where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane exerts its effects involves the formation of chiral metal complexes. These complexes can induce chirality in the substrates they interact with, leading to enantioselective reactions. The diphosphine ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane: The enantiomer of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane.
1,2-Bis(diphenylphosphino)ethane (DPPE): A similar diphosphine ligand but with a shorter carbon chain.
1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand with a different carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which makes it highly effective in inducing enantioselectivity in catalytic reactions. Its ability to form stable complexes with a variety of transition metals further enhances its versatility and utility in asymmetric synthesis .
Properties
IUPAC Name |
[(2R,4R)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYPJIUQROQJBG-JWQCQUIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447907 |
Source
|
Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96183-46-9 |
Source
|
Record name | (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane contribute to enantioselectivity in hydrogenation reactions?
A: this compound functions as a chiral ligand, coordinating to metal centers like palladium or rhodium. This coordination creates a chiral environment around the metal catalyst. [] In hydrogenation reactions, this chiral environment leads to preferential binding of one enantiomer of the substrate over the other. This preferential binding ultimately favors the formation of one specific enantiomer of the product, resulting in enantioselectivity. The exact mechanism of enantioselection depends on the specific substrate and reaction conditions.
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